molecular formula C10H7BrO3 B1532678 5-Bromo-2H-chromene-3-carboxylic acid CAS No. 885270-71-3

5-Bromo-2H-chromene-3-carboxylic acid

Cat. No. B1532678
CAS RN: 885270-71-3
M. Wt: 255.06 g/mol
InChI Key: UUSOOXOTWNHCMC-UHFFFAOYSA-N
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Description

5-Bromo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of coumarins . Coumarins are oxygen-containing heterocycles that occur naturally in various plants, fungi, and bacteria. They have been used traditionally as herbal medicines and have gained attention due to their diverse biological properties .


Synthesis Analysis

Several synthetic methods have been developed for coumarin derivatives, including this compound. These methods range from classical to green conditions, utilizing environmentally friendly solvents, catalysts, and other procedures. One example involves the synthesis of novel triazole-tethered isatin–coumarin hybrids using click chemistry. The reaction sequence includes the preparation of 1-(4-azidoalkyl)indoline-2,3-dione and subsequent coupling with 4-(prop-2-ynyloxy)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromene ring with a carboxylic acid group at the 3-position and a bromine atom at the 5-position. The bromine substitution imparts specific chemical reactivity and influences its biological properties .

Scientific Research Applications

Anticancer Activity

Studies have demonstrated the utility of chromene derivatives in combating multiple drug resistance in cancer cells. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a chromene analogue, has shown potential in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. Further structure-activity relationship (SAR) studies led to the development of compounds with low micromolar cytotoxicity against a broad range of hematologic and solid tumor cells, highlighting their promise as anticancer agents (S. Das et al., 2009).

Fluorescence Probes and Antiproliferative Potential

Chromene derivatives have been synthesized with significant antiproliferative activities against human non-small cell lung cancer (NSCLC) cell lines. These compounds induce apoptosis, arrest the cell cycle, and elevate intracellular reactive oxygen species (ROS) levels, suggesting their potential as antitumor agents. Additionally, certain derivatives exhibit excellent fluorescence properties, making them effective fluorescence probes for biological imaging (Xiao-bo Fu et al., 2015).

GPR35 Agonists

Chromene derivatives have been identified as potent and selective agonists for the G protein-coupled orphan receptor GPR35, achieved through structure-activity relationship studies. These compounds show nanomolar potency for human GPR35 and high selectivity versus related receptors, making them powerful tools for investigating the receptor's physiological role and its potential as a therapeutic target (Mario Funke et al., 2013).

Synthesis and Kinetic Studies

Chromene derivatives' synthesis and kinetic mechanisms have been explored, contributing to the understanding of their chemical behaviors and facilitating the development of new synthetic methods. These studies provide insights into the reaction mechanisms and conditions that favor the formation of chromene compounds, which are valuable in various applications including drug development (Osman Asheri et al., 2016).

Synthetic Methodologies

Innovative synthetic approaches have been developed for chromene derivatives, showcasing the versatility and potential of these compounds in organic synthesis. These methods enable the efficient production of chromene-based structures, which can be further functionalized for various scientific and medicinal applications (Zhi Zhou et al., 2018).

properties

IUPAC Name

5-bromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSOOXOTWNHCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679692
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885270-71-3
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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